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molecular formula C22H24N2O6 B8396170 N,N'-Hexamethylenebis(3,4-methylenedioxybenzamide)

N,N'-Hexamethylenebis(3,4-methylenedioxybenzamide)

Cat. No. B8396170
M. Wt: 412.4 g/mol
InChI Key: HODMXGQVZYAKTE-UHFFFAOYSA-N
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Patent
US04009208

Procedure details

m.p. 183°-185° C., 19.4 g., was prepared as in Example 1 using 3,4-methylenedioxybenzoyl chloride (from 30 g. of 3,4-methylenedioxybenzoic acid as in Example 6) in 100 ml. of ethylene dichloride, 9.3 g. of 1,6-hexanediamine, 200 ml. of 10% aqueous potassium hydroxide solution, 500 ml. of ethylene dichloride and recrystallization from ethanol using decolorizing charcoal.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:12][C:11]2[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][C:3]=2[O:2]1.[CH2:13]([NH2:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][NH2:19].[OH-:21].[K+]>C(Cl)CCl>[CH2:1]1[O:12][C:11]2[CH:10]=[CH:9][C:5]([C:6]([NH:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][NH:20][C:6](=[O:7])[C:5]3[CH:9]=[CH:10][C:11]4[O:21][CH2:1][O:2][C:3]=4[CH:4]=3)=[O:7])=[CH:4][C:3]=2[O:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)Cl)C=CC2O1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCN)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of ethylene dichloride and recrystallization from ethanol using

Outcomes

Product
Name
Type
Smiles
C1OC=2C=C(C(=O)NCCCCCCNC(C3=CC4=C(C=C3)OCO4)=O)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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